molecular formula C10H15N B011498 3,5-Diethyl-4-methylpyridine CAS No. 101290-49-7

3,5-Diethyl-4-methylpyridine

Cat. No. B011498
M. Wt: 149.23 g/mol
InChI Key: OGMIDXZBMPQIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Diethyl-4-methylpyridine (DEMP) is a heterocyclic organic compound that belongs to the pyridine family. It is a colorless liquid with a molecular formula of C9H13N. DEMP has been widely used in scientific research for its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 3,5-Diethyl-4-methylpyridine is not fully understood. However, it is believed to act as a chelating agent, forming stable complexes with metal ions through coordination bonds.

Biochemical And Physiological Effects

3,5-Diethyl-4-methylpyridine has been shown to have antimicrobial properties against various microorganisms, including bacteria and fungi. It has also been found to exhibit anti-inflammatory and antioxidant activities, making it a potential therapeutic agent for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 3,5-Diethyl-4-methylpyridine in lab experiments is its high selectivity and sensitivity towards certain metal ions, which allows for accurate detection and quantification. However, one limitation of using 3,5-Diethyl-4-methylpyridine is its potential toxicity, which can pose a risk to researchers if proper safety precautions are not taken.

Future Directions

There are several potential future directions for the use of 3,5-Diethyl-4-methylpyridine in scientific research. For example, it could be used as a ligand for the synthesis of metal-organic frameworks (MOFs), which have a wide range of applications in catalysis, gas storage, and drug delivery. Additionally, 3,5-Diethyl-4-methylpyridine could be used as a starting material for the synthesis of novel organic compounds with potential biological activities. Further research is needed to fully explore the potential applications of 3,5-Diethyl-4-methylpyridine in various fields of science.
In conclusion, 3,5-Diethyl-4-methylpyridine is a versatile compound with unique properties that make it a valuable tool in scientific research. Its potential applications are vast, and further research is needed to fully explore its capabilities.

Synthesis Methods

The synthesis of 3,5-Diethyl-4-methylpyridine involves the reaction of 2,6-lutidine with ethyl iodide and methyl iodide in the presence of a strong base. The reaction yields 3,5-Diethyl-4-methylpyridine as a major product with a yield of approximately 70%.

Scientific Research Applications

3,5-Diethyl-4-methylpyridine has been extensively used in scientific research as a ligand for metal complexes and as a building block for the synthesis of various organic compounds. It has been found to exhibit excellent selectivity and sensitivity towards certain metal ions, making it a useful tool in analytical chemistry.

properties

CAS RN

101290-49-7

Product Name

3,5-Diethyl-4-methylpyridine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

3,5-diethyl-4-methylpyridine

InChI

InChI=1S/C10H15N/c1-4-9-6-11-7-10(5-2)8(9)3/h6-7H,4-5H2,1-3H3

InChI Key

OGMIDXZBMPQIDK-UHFFFAOYSA-N

SMILES

CCC1=CN=CC(=C1C)CC

Canonical SMILES

CCC1=CN=CC(=C1C)CC

synonyms

Pyridine,3,5-diethyl-4-methyl-(9CI)

Origin of Product

United States

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